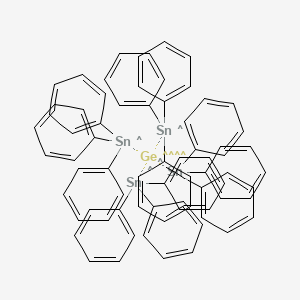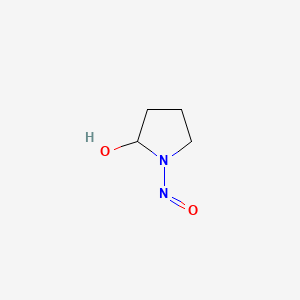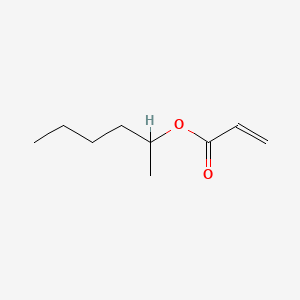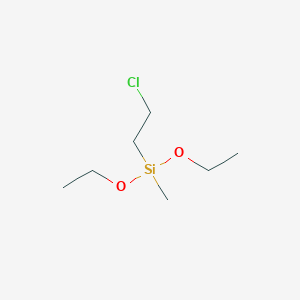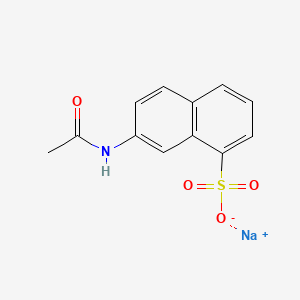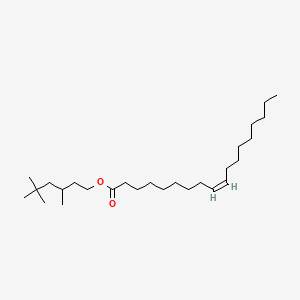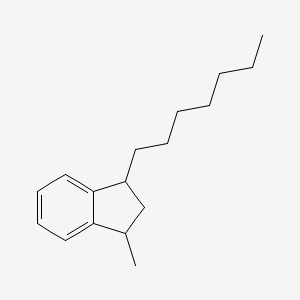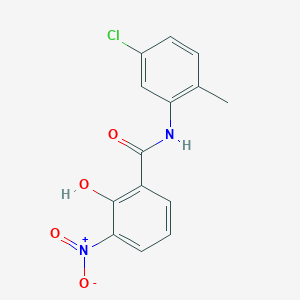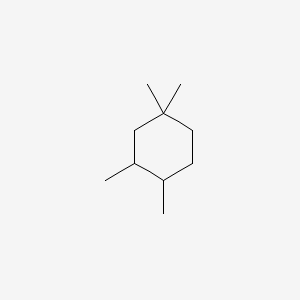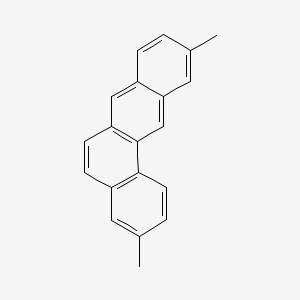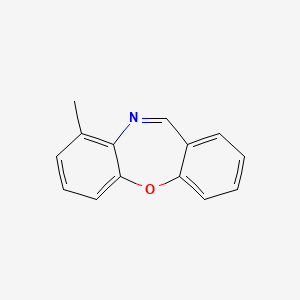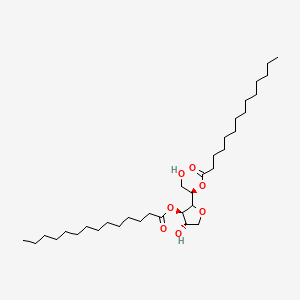
Sorbitan, ditetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a type of sorbitan ester, which are nonionic surfactants commonly used in various industrial applications. Sorbitan esters are derived from the dehydration of sorbitol and are known for their emulsifying properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sorbitan, ditetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid (myristic acid). The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can be confirmed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Sorbitan, ditetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sorbitan moiety can be oxidized to form corresponding ketones or aldehydes.
Esterification and Transesterification: This compound can participate in further esterification or transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Esterification/Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used under reflux conditions.
Major Products
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Corresponding ketones or aldehydes.
Esterification/Transesterification: New esters formed with different fatty acids or alcohols.
Aplicaciones Científicas De Investigación
Sorbitan, ditetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the preparation of emulsions and dispersions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Mecanismo De Acción
The primary mechanism of action of sorbitan, ditetradecanoate is its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This is achieved through its amphiphilic structure, which contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions . The hydrophilic head interacts with water, while the hydrophobic tail interacts with oils and fats, allowing the formation of stable emulsions.
Comparación Con Compuestos Similares
Similar Compounds
Sorbitan monostearate: Another sorbitan ester with a similar structure but derived from stearic acid.
Sorbitan monooleate: Derived from oleic acid, commonly used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate: Contains three stearic acid moieties, used in food and cosmetic applications.
Uniqueness
Sorbitan, ditetradecanoate is unique due to its specific fatty acid composition (tetradecanoic acid), which imparts distinct emulsifying properties. Its ability to form stable water-in-oil emulsions makes it particularly valuable in certain industrial applications .
Propiedades
Número CAS |
97889-88-8 |
|---|---|
Fórmula molecular |
C34H64O7 |
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
[(3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C34H64O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(37)40-30(27-35)34-33(29(36)28-39-34)41-32(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-36H,3-28H2,1-2H3/t29-,30+,33+,34?/m0/s1 |
Clave InChI |
RKLSGCIAVPVQQG-BXYXKYKCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](COC1[C@@H](CO)OC(=O)CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


